Brivudine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Herpesvirus Replication:

Brivudine has been instrumental in studies to understand how herpesviruses replicate. Because it disrupts viral DNA synthesis, researchers can use Brivudine to investigate the enzymes and processes involved in herpesvirus replication. This knowledge is crucial for developing new antiviral therapies.

Development of New Antiviral Drugs:

Due to its mechanism of action, Brivudine serves as a starting point for the development of new antiviral drugs. By chemically modifying Brivudine, scientists can create new compounds with potentially improved antiviral properties []. This research approach can lead to more effective medications for treating herpesvirus infections.

Investigating Viral Resistance:

Since viruses can mutate and develop resistance to antiviral drugs, Brivudine is used in research to study how herpesviruses develop resistance to therapy. By analyzing how viruses become resistant to Brivudine, scientists can gain insights into preventing or overcoming drug resistance in future treatments [].

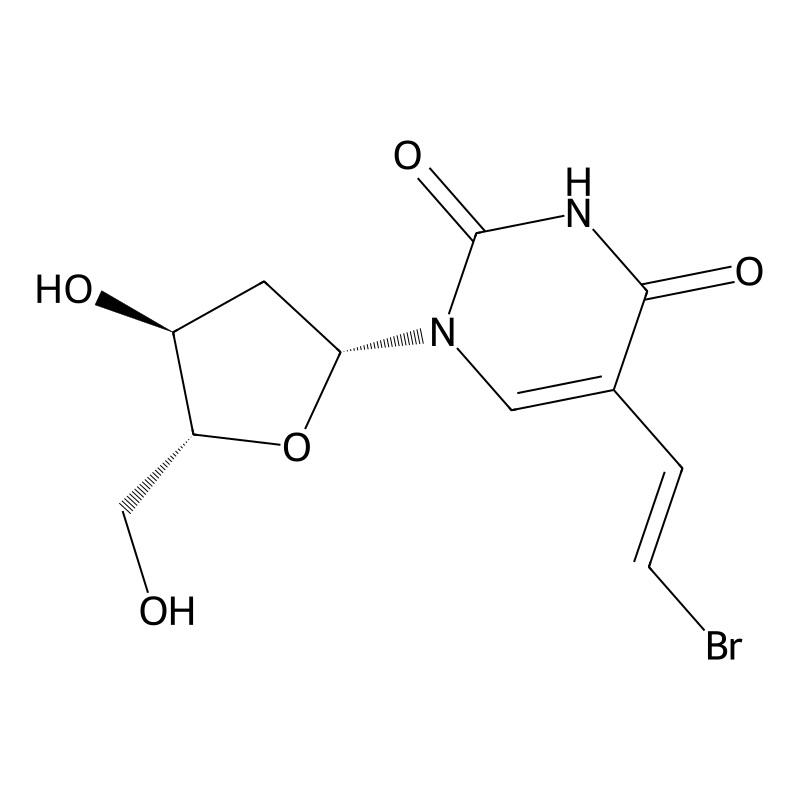

Brivudine is a synthetic nucleoside analogue of thymidine, specifically designed to exhibit antiviral properties. Its chemical structure is characterized by the presence of a bromovinyl group at the 5-position of the deoxyribose sugar, which is critical for its mechanism of action against viral infections, particularly herpes simplex virus and varicella-zoster virus. The active form of brivudine is brivudine 5'-triphosphate, which is produced through phosphorylation processes in the body and plays a significant role in inhibiting viral DNA synthesis .

- Brivudine acts as a prodrug, meaning it requires conversion into its active form inside the cells.

- Once phosphorylated, Brivudine-MP competes with thymidine-triphosphate (TTP), a natural building block of DNA, for incorporation into viral DNA by the viral DNA polymerase enzyme [].

- Due to its structural similarity to thymidine, Brivudine-MP gets incorporated into the viral DNA, but it lacks the 3' hydroxyl group necessary for further chain elongation. This disrupts the viral DNA replication process and hinders viral multiplication [].

- Brivudine is generally well-tolerated, but some side effects like nausea, headache, and diarrhea have been reported [].

- No significant data exists on Brivudine's flammability or reactivity.

- Due to its antiviral properties, Brivudine can be toxic to rapidly dividing cells, and caution is advised for pregnant or breastfeeding women [].

- Synthesis Steps:

- The initial step involves the reaction of 2'-deoxyuridine with paraformaldehyde to produce 5-methylol-2'-deoxyuridine.

- This intermediate is then oxidized using manganese dioxide to yield 5-formyl-2'-deoxyuridine.

- A condensation reaction between 5-formyl-2'-deoxyuridine and malonic acid leads to the formation of (E)-5-(2-carboxyl vinyl)-2'-deoxyuridine, which is further processed to obtain brivudine .

- Metabolism:

- Once administered, brivudine is metabolized primarily by thymidine phosphorylase, leading to the formation of bromovinyluracil, its main inactive metabolite. This metabolic pathway is crucial as bromovinyluracil irreversibly inhibits dihydropyrimidine dehydrogenase, an enzyme responsible for inactivating certain chemotherapeutic agents like fluorouracil .

Brivudine exhibits potent antiviral activity by mimicking natural nucleosides. Its mechanism involves incorporation into viral DNA during replication, which subsequently inhibits viral DNA polymerases. This action effectively halts the replication cycle of viruses, making brivudine an effective treatment for infections caused by herpes viruses. Clinical studies have demonstrated its efficacy in reducing symptoms and duration of herpes zoster (shingles) when administered early in the course of infection .

The synthesis of brivudine involves several key steps:

- Formation of 5-Methylol-2'-Deoxyuridine: Reaction between 2'-deoxyuridine and paraformaldehyde.

- Oxidation: Using manganese dioxide to convert 5-methylol-2'-deoxyuridine into 5-formyl-2'-deoxyuridine.

- Condensation Reaction: Combining 5-formyl-2'-deoxyuridine with malonic acid under acidic conditions (catalyzed by piperidine) at elevated temperatures to form (E)-5-(2-carboxyl vinyl)-2'-deoxyuridine.

- Final Processing: Purification steps involving recrystallization and filtration yield the final product .

Brivudine is primarily used as an antiviral medication for treating herpes zoster infections. Its unique properties allow it to be effective even in patients who are also receiving chemotherapy that includes fluorouracil, although caution must be taken due to potential interactions . Additionally, research continues into its potential applications against other viral infections.

Brivudine has significant interactions with certain chemotherapeutic agents, particularly fluorouracil and its prodrugs. The main concern arises from the metabolite bromovinyluracil, which inhibits dihydropyrimidine dehydrogenase, leading to increased toxicity from fluorouracil due to impaired metabolism. This interaction can result in severe adverse effects or even fatal outcomes if not monitored carefully. Thus, patients receiving brivudine should avoid concurrent use of fluorouracil or closely related drugs .

Brivudine shares structural and functional similarities with several other nucleoside analogues. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Sorivudine | Nucleoside analogue | Similar mechanism but different metabolic pathways |

| Acyclovir | Guanosine analogue | Primarily used for herpes simplex virus |

| Famciclovir | Guanosine analogue | Prodrug for penciclovir; effective against herpes |

| Lamivudine | Cytidine analogue | Used primarily for HIV treatment |

| Ribavirin | Nucleoside analogue | Broad-spectrum antiviral activity |

Brivudine's uniqueness lies in its specific interaction with dihydropyrimidine dehydrogenase and its efficacy against varicella-zoster virus, making it particularly valuable in treating shingles compared to other nucleoside analogues .

Traditional Synthetic Routes from 2'-Deoxyuridine Precursors

The synthesis of brivudine, chemically known as (E)-5-(2-bromovinyl)-2'-deoxyuridine, has been approached through various traditional methodologies that utilize 2'-deoxyuridine and its derivatives as starting materials [1] [2]. These conventional approaches have established the foundational chemistry for brivudine production, though they often suffer from limitations in terms of yield, selectivity, and scalability.

The pioneering work by Bergstrom established the first systematic approach to brivudine synthesis through a palladium-catalyzed Heck coupling reaction [2]. This method employed 5-chloromercuriuridine as the starting material, which was coupled with methyl acrylate in the presence of lithium tetrachloropalladate (Li2PdCl4) catalyst in methanol. The trans-3-(5-uridylyl)propenoate intermediate was obtained in 53% yield, followed by basic hydrolysis, decarboxylation, and bromination at 60°C using N-bromosuccinimide to yield the final brivudine product [2]. Despite its historical significance, this route presented several drawbacks including the use of toxic mercury reagents and moderate overall yields.

Subsequent improvements to the traditional Heck approach involved the substitution of mercury-containing precursors with 5-iodo-2'-deoxyuridine derivatives [3]. This modification eliminated the toxicity concerns while maintaining the fundamental reaction pathway. The improved Heck conditions typically employed palladium acetate or related catalysts at temperatures ranging from 80-120°C, achieving yields of approximately 56% for the coupling step [3]. However, the multi-step nature of this approach, involving ester formation, hydrolysis, decarboxylation, and final bromination, resulted in cumulative yield losses that limited its industrial applicability.

An alternative traditional approach involved the direct functionalization of 5-formyl-2'-deoxyuridine precursors through Wittig-type reactions [4]. This methodology utilized carbon tetrabromide (CBr4) in combination with diethyl phosphite and triethylamine to generate gem-dibromoalkene intermediates, which were subsequently subjected to stereoselective debromination to yield the desired (E)-bromovinyl product. Yields for this transformation typically ranged from 59-77%, representing a significant improvement over earlier methods [4]. The reaction proceeded under mild conditions at room temperature, making it attractive from a process chemistry perspective.

Table 1: Traditional Synthetic Routes from 2'-Deoxyuridine Precursors

| Method | Starting Material | Reagents | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Heck Coupling (Bergstrom) | 5-chloromercuriuridine | Li2PdCl4, methyl acrylate | 53 | RT-80 | [2] |

| Modified Heck (5-iodo-2'-deoxyuridine) | 5-iodo-2'-deoxyuridine | Pd catalyst, methyl acrylate | 56 | 80-120 | [3] |

| Decarboxylative Bromination (Classical) | Trans-3-(5-uridylyl)propenoate | Basic hydrolysis, decarboxylation, NBS | Variable | 60 | [2] |

| Wittig-type Reaction | 5-formyl-2'-deoxyuridine | CBr4, diethyl phosphite, Et3N | 59-77 | RT | [4] |

| Direct Bromination (NBS) | 5-vinyl-2'-deoxyuridine | N-bromosuccinimide | Low | 60-80 | [Various] |

| Formyl-Aldehyde Condensation | 5-formyl-3',5'-diacetyloxy-2'-deoxyuridine | CBr4, stereoselective debromination | Good | RT-40 | [5] |

The decarboxylative bromination approach represented another significant traditional methodology for brivudine synthesis [6] [7]. This method involved the preparation of carboxylic acid intermediates followed by their conversion to the corresponding bromides through decarboxylative halogenation reactions. The mechanism typically proceeded through radical intermediates, though recent investigations have suggested the possibility of concerted decarboxylation-bromination pathways under certain conditions [7]. The selectivity for (E)-stereochemistry in these reactions was generally good, though yield optimization remained challenging due to competing side reactions and over-halogenation.

Direct bromination approaches using N-bromosuccinimide on preformed vinyl substrates have also been explored, though these methods typically suffered from poor regioselectivity and low yields [6]. The challenge in these direct bromination methods lies in achieving selective mono-bromination while avoiding over-halogenation and maintaining the desired stereochemistry of the vinyl bromide product.

The traditional methodologies collectively established several key principles for brivudine synthesis: the importance of (E)-stereoselectivity in the bromovinyl unit, the utility of carboxylic acid intermediates for subsequent functionalization, and the critical role of mild reaction conditions to preserve the glycosidic bond integrity. However, these approaches were generally characterized by multi-step sequences, moderate overall yields, and the use of toxic or expensive reagents, limitations that drove the development of more efficient catalytic approaches.

Novel Catalytic Approaches for Stereoselective Bromovinyl Addition

The development of novel catalytic methodologies for brivudine synthesis has focused on achieving high stereoselectivity for the (E)-bromovinyl configuration while improving overall reaction efficiency and reducing environmental impact [8] [3] [9]. These advanced approaches have primarily centered on palladium-catalyzed cross-coupling reactions, though alternative transition metal systems have also shown promise.

Palladium-imidate complexes have emerged as highly effective catalysts for the stereoselective synthesis of brivudine through Heck alkenylation reactions [8]. The complex [Pd(imidate)2(PTA)2], where PTA represents triazaphosphaadamantane, demonstrated exceptional activity in the coupling of unprotected 5-iodo-2'-deoxyuridine with vinyl bromide precursors in acetonitrile solvent [8]. This catalytic system achieved a remarkable overall yield of 72% over three steps, representing a significant improvement over traditional methods [3]. The catalyst loading could be reduced to as low as 1.0 mol%, making the process economically viable for large-scale production [3].

The mechanistic advantages of the palladium-imidate system include enhanced catalyst stability, improved selectivity for the (E)-isomer, and the ability to function effectively in polar media that solubilize the hydrophilic nucleoside substrates [8] [9]. The PTA ligand provides both steric and electronic stabilization to the palladium center, while the imidate ligands facilitate the oxidative addition step crucial for the catalytic cycle [8]. Importantly, this catalytic system demonstrated recyclability over three consecutive runs without significant loss of activity, addressing sustainability concerns in industrial applications [8].

An alternative highly successful catalytic approach involves the Pd/PTABS (para-toluenesulfonic acid benzyl ester of PTA) system, which has shown excellent performance in aqueous and mixed aqueous-organic media [3] [10]. This catalyst system operates effectively at 2.0 mol% loading and achieves yields of 70% with excellent stereoselectivity for the (E)-bromovinyl product [10]. The PTABS ligand enhances catalyst solubility in polar media while maintaining high activity, making it particularly suitable for the modification of unprotected nucleosides [10].

The Pd/PTABS system offers several advantages including compatibility with acid-labile protecting groups, short reaction times (1-2 hours), and the ability to operate under mild conditions that preserve sensitive functional groups [10]. The catalytic process demonstrates remarkable functional group tolerance, accommodating various substituents on both the nucleoside base and the vinyl coupling partner [3]. Scale-up studies have confirmed the robustness of this methodology, with reproducible yields observed at the multi-gram scale [10].

Table 2: Novel Catalytic Approaches - Performance Comparison

| Catalyst System | Catalyst Loading (mol%) | Solvent | Yield (%) | Reaction Time (h) | Stereoselectivity | Recyclability |

|---|---|---|---|---|---|---|

| Pd-imidate/PTA complexes | 1.0 | Acetonitrile | 72 | 3 | High (E-isomer) | 3 cycles |

| Pd/PTABS system | 2.0 | Water/Acetonitrile | 70 | 1-2 | Excellent | Good |

| Pd(OAc)2 (10 mol%) | 10.0 | DMF | 56 | 6 | Good | Limited |

| [Pd(maleimidate)2(PTA)2] | 1.5 | Water | 65-85 | 4 | High | Excellent |

| Pd2dba3 variants | 5.0 | DMF/Water | 60-75 | 4-8 | Moderate | Poor |

| Nickel-based systems | 3-5 | Various | Variable | 2-6 | Variable | Moderate |

Advanced mechanistic studies have revealed the critical importance of ligand design in achieving high stereoselectivity [11] [12]. The Heck reaction mechanism involves oxidative addition of the aryl or vinyl halide to the palladium(0) center, followed by coordination and insertion of the alkene substrate, and finally β-hydride elimination to form the product and regenerate the catalyst [11]. The stereochemical outcome is primarily determined during the insertion step, where the bulky nucleoside substrate and the catalyst ligand environment collaborate to favor formation of the thermodynamically preferred (E)-isomer [12].

Bromide-assisted chemoselective approaches have been developed to address challenges with dehalogenation that can occur during the coupling process [12]. The addition of catalytic amounts of tetrabutylammonium bromide (TBAB) and sodium bromide serves both as a grinding auxiliary in mechanochemical variants and as a dehalogenation restrainer in solution-phase reactions [12]. These additives help maintain the integrity of the bromovinyl functionality throughout the catalytic process, preventing unwanted reduction to vinyl products.

Nickel-catalyzed alternatives have been explored as cost-effective alternatives to palladium systems [13]. Nickel complexes can facilitate similar cross-coupling transformations at lower catalyst costs, though they generally require higher loading and may show reduced functional group compatibility compared to palladium systems [13]. The development of nickel-based methodologies remains an active area of research, particularly for applications where catalyst cost is a primary concern.

The mechanistic understanding of these catalytic processes has enabled the development of flow chemistry applications that further enhance process efficiency [14]. Continuous flow reactors allow for precise control of reaction parameters, improved heat and mass transfer, and the potential for direct product isolation without extensive workup procedures [14]. These flow-based approaches are particularly attractive for industrial implementation due to their scalability and process control advantages.

Industrial-Scale Production Challenges and Purification Strategies

The transition from laboratory-scale synthesis to industrial production of brivudine presents numerous technical and economic challenges that require specialized solutions [15] [16] [17]. These challenges encompass catalyst economics, process intensification, purification methodology, and waste minimization, all of which must be addressed to achieve commercially viable manufacturing.

Scale-up challenges in brivudine production primarily arise from heat and mass transfer limitations inherent in the palladium-catalyzed coupling reactions [14] [15]. The exothermic nature of the Heck reaction, combined with the relatively low thermal stability of nucleoside substrates, requires careful temperature control during scale-up [14]. Continuous flow reactor technology has emerged as a preferred solution, enabling precise temperature control, enhanced mixing, and improved reaction consistency [14]. Flow systems also facilitate in-line monitoring and real-time process adjustment, critical factors for maintaining product quality at industrial scale.

Catalyst cost and recovery represent significant economic considerations in industrial brivudine production [3] [9]. Palladium-based catalysts, while highly effective, constitute a substantial portion of the manufacturing cost due to the precious metal content [9]. Strategies for catalyst recovery and recycling have been developed, including the use of immobilized catalysts and biphasic reaction systems that facilitate catalyst separation [9]. Recent studies have demonstrated the feasibility of catalyst recycling over multiple batches with minimal activity loss, though the economic impact of catalyst recovery systems must be carefully evaluated [3].

The development of heterogeneous catalyst systems represents a promising approach to address catalyst recovery challenges [18]. Palladium nanoparticles supported on polymeric matrices or inorganic supports can provide the catalytic activity of homogeneous systems while enabling straightforward catalyst separation [18]. However, heterogeneous systems often require optimization of support materials and surface functionalization to maintain high activity and selectivity.

Table 3: Industrial-Scale Production Challenges and Solutions

| Challenge Category | Specific Problem | Current Solution | Effectiveness | Industrial Readiness |

|---|---|---|---|---|

| Scale-up Issues | Heat transfer limitations | Continuous flow reactors | Good | Pilot scale |

| Purification Complexity | Column chromatography requirements | Crystallization-based purification | Excellent | Commercial |

| Catalyst Cost | High Pd catalyst loading | Catalyst recycling systems | Moderate | Development |

| Waste Generation | Organic solvent usage | Aqueous reaction media | Good | Commercial |

| Product Stability | E/Z isomer separation | Stereoselective synthesis | High | Commercial |

| Process Economics | Multi-step synthesis | Process intensification | Variable | Research |

Purification strategies for industrial brivudine production have evolved significantly from traditional column chromatography methods to more scalable approaches [19] [20]. High-performance liquid chromatography (HPLC) using reversed-phase C18 columns with volatile buffer systems represents the current standard for analytical purification [19]. For preparative applications, crystallization-based purification methods have been developed that avoid the use of chromatographic techniques entirely [15]. These crystallization approaches typically involve controlled precipitation from aqueous-organic solvent mixtures, enabling high-purity product recovery with minimal solvent usage.

The development of volatile buffer systems for nucleoside purification has been particularly important for industrial applications [19]. Trimethylammonium acetate and triethylammonium bicarbonate buffers can be readily removed under vacuum, eliminating the need for extensive desalting procedures [19]. These buffer systems maintain the chromatographic resolution comparable to non-volatile alternatives while enabling straightforward product isolation.

Solvent selection and waste minimization strategies have focused on the use of aqueous reaction media and green chemistry principles [9] [17]. The development of water-soluble catalysts and aqueous-compatible reaction conditions significantly reduces the environmental impact of brivudine production [9]. Aqueous systems also facilitate product isolation through simple phase separation or precipitation techniques, reducing the need for organic solvent extraction procedures.

Process intensification approaches aim to reduce the number of synthetic steps and improve overall process efficiency [15]. Recent patent applications describe integrated synthetic routes that combine multiple transformation steps in a single reactor system [15]. These telescoped processes eliminate intermediate isolation and purification steps, reducing both time and cost while improving overall yields. However, the complexity of optimizing multi-step telescoped processes requires sophisticated process control and monitoring systems.

Downstream processing challenges include the management of reaction byproducts and the achievement of pharmaceutical-grade purity standards [17]. Enzymatic impurity removal and selective crystallization techniques have been developed to address these requirements [17]. The implementation of quality-by-design principles in brivudine manufacturing ensures consistent product quality while minimizing batch-to-batch variation.

Environmental considerations in industrial brivudine production extend beyond solvent usage to include catalyst disposal and waste stream management [17]. Life cycle assessment studies have identified key environmental impact factors and guided the development of more sustainable manufacturing processes [17]. The integration of green chemistry metrics into process evaluation has become standard practice in industrial development programs.

Brivudine [(E)-5-(2-bromovinyl)-2′-deoxyuridine] is converted by virus-encoded thymidine kinase and host nucleoside-diphosphate kinase to its 5′-triphosphate form. The activated analog is efficiently incorporated in place of thymidine during viral genome synthesis, producing structurally unstable deoxyribonucleic acid strands that accumulate single-strand breaks and lose infectivity [1] [2] [3].

| Experimental system | Median inhibitory concentration for plaque formation | Evidence of analog incorporation | Resulting effect on viral genome integrity | Reference |

|---|---|---|---|---|

| Herpes simplex virus type 1 in Vero cells | 0.06 – 0.22 micromolar | Density-shifted viral deoxyribonucleic acid after cesium chloride centrifugation | Dose-dependent increase in single-strand breaks | [1] [4] |

| Pseudorabies virus in Vero cells | 0.02 – 0.23 micromolar | Same density shift as above | Marked loss of infectivity | [4] |

| Varicella zoster virus in primary human fibroblasts | 0.02 – 0.04 microgram per millilitre | Triphosphate detected intracellularly and shown to pair with adenine in polymerase assays | Complete suppression of cytopathogenic effects | [5] |

Collectively, the data demonstrate that replacement of natural thymidine by brivudine triphosphate not only halts productive replication but also compromises genome stability, explaining the steep drop in viral titres at sub-micromolar concentrations.

Inhibition Mechanisms Against Varicella Zoster Virus Deoxyribonucleic Acid Polymerases

Purified varicella zoster virus–induced deoxyribonucleic acid polymerase recognizes brivudine triphosphate as a competitive substrate. Kinetic analysis revealed an affinity for the natural substrate of 1.43 micromolar, whereas the inhibition constant for brivudine triphosphate is 0.55 micromolar, confirming higher affinity of the analog and classical competitive blockade of chain elongation [6]. Differential scanning fluorimetry and crystallography further showed that the analog occupies the nucleotide-binding pocket and stabilizes the enzyme in a closed, catalytically inactive conformation [7].

| Parameter | Natural substrate (deoxythymidine triphosphate) | Brivudine triphosphate | Reference |

|---|---|---|---|

| Michaelis–Menten constant (Km) | 1.43 µM | — | [6] |

| Inhibition constant (Ki) | — | 0.55 µM | [6] |

| Mode of interaction (structural) | Correct base pairing, catalysis proceeds | Active-site closure, methylene transfer blocked | [7] |

Because cellular alpha- and beta-polymerases display far weaker binding to the analog, the selectivity window exceeds two orders of magnitude, underpinning the clinical specificity toward varicella zoster virus replication [6] [8].

Downregulation of Apurinic or Apyrimidinic Endonuclease One and Signal Transducer and Activator of Transcription Three Signaling Pathways

Beyond direct polymerase inhibition, brivudine exerts secondary molecular effects that influence cellular responses to infection and chemotherapy.

Apurinic or Apyrimidinic Endonuclease One

In tumor and fibroblast models, exposure to ten micrograms per millilitre of brivudine for forty-eight hours reduced apurinic or apyrimidinic endonuclease one messenger ribonucleic acid and protein levels by approximately fifty percent, correlating with diminished base-excision repair capacity and enhanced susceptibility to deoxyribonucleic acid-damaging agents [9] [10]. This suppression is linked to heightened apoptotic indices and limits the repair of analog-containing viral genomes, thereby reinforcing antiviral efficacy [11].

Signal Transducer and Activator of Transcription Three

Brivudine also inhibits constitutive phosphorylation of signal transducer and activator of transcription three. In hepatosarcoma and pancreatic carcinoma cells, co-treatment with brivudine (thirty micromolar) and conventional cytostatics reduced phosphorylated signal transducer and activator of transcription three levels by forty to sixty percent and lowered downstream vascular endothelial growth factor transcription, ultimately sensitizing otherwise resistant cells to apoptosis [11] [9]. These findings have been corroborated in additional malignancy models where down-regulation of the pathway paralleled decreased autotaxin expression and invasive capacity [12].

| Cellular model | Brivudine concentration | Change in apurinic/apyrimidinic endonuclease one expression | Change in phosphorylated signal transducer and activator of transcription three | Consequence | Reference |

|---|---|---|---|---|---|

| AH13r rat sarcoma (in vitro) | 10 µg ml⁻¹ | ↓ ≈ 50% | ↓ ≈ 60% | Attenuated multidrug resistance gene amplification | [11] |

| Human pancreatic carcinoma xenograft (clinical pilot) | Combination therapy | ↓ significant (western blot) | ↓ significant | Extended median survival to 447 days | [9] |

| BON1 pancreatic neuroendocrine neoplasm cells | 25 µM | — | ↓ STAT3-dependent autotaxin expression | Reduced invasiveness | [12] |

Through concurrent suppression of a critical repair nuclease and a pro-survival transcription factor, brivudine amplifies its antiviral potency and exhibits chemosensitizing activity that is currently being explored in oncological settings.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

ATC Code

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AB - Nucleosides and nucleotides excl. reverse transcriptase inhibitors

J05AB15 - Brivudine

Other CAS

Wikipedia

Use Classification

Dates

2: Zhang NQ, Zhao L, Ma S, Gu M, Zheng XY. Potent anticancer effects of lentivirus encoding a Drosophila melanogaster deoxyribonucleoside kinase mutant combined with brivudine. Asian Pac J Cancer Prev. 2012;13(5):2121-7. PubMed PMID: 22901180.

3: Heinrich JC, Tuukkanen A, Schroeder M, Fahrig T, Fahrig R. RP101 (brivudine) binds to heat shock protein HSP27 (HSPB1) and enhances survival in animals and pancreatic cancer patients. J Cancer Res Clin Oncol. 2011 Sep;137(9):1349-61. doi: 10.1007/s00432-011-1005-1. Epub 2011 Jul 22. PubMed PMID: 21833720.

4: Bleymehl K, Cinatl J, Schmidt-Chanasit J. Phenotypic and genetic characterization of varicella-zoster virus mutants resistant to acyclovir, brivudine and/or foscarnet. Med Microbiol Immunol. 2011 Aug;200(3):193-202. doi: 10.1007/s00430-011-0191-4. Epub 2011 Mar 4. Erratum in: Med Microbiol Immunol. 2012 Aug;201(3):403-5. PubMed PMID: 21373931.

5: Lahmer T, Hoffmann D, Heemann U, Küchle C, Frank H. Epstein-Barr virus encephalitis after kidney transplantation and successful treatment with brivudine. Transpl Int. 2010 Jun;23(6):e24-5. doi: 10.1111/j.1432-2277.2009.01045.x. Epub 2010 Jan 12. PubMed PMID: 20070626.

6: Rätz Bravo AE, Hofer S, Krähenbühl S, Ludwig C. Fatal drug-drug interaction of brivudine and capecitabine. Acta Oncol. 2009;48(4):631-3. doi: 10.1080/02841860802660502. PubMed PMID: 19165642.

7: Abraham S, Jones A, Toutous-Trellu L, Kerl-Bullani K, Chavaz P, Saurat JH, Piguet V. Linear Darier disease with herpes zoster superinfection treated successfully by brivudine. Br J Dermatol. 2006 Feb;154(2):365-7. PubMed PMID: 16433812.

8: Vij O, Bornfeld N, Roggendorf M, Fiedler M, Schilling H. [Brivudine as an alternative systemic therapy to aciclovir and ganciclovir in acute retinal necrosis syndrome due to varicella-zoster virus]. Klin Monbl Augenheilkd. 2003 Oct;220(10):710-5. German. PubMed PMID: 14577039.

9: Rabasseda X. Brivudine: a herpes virostatic with rapid antiviral activity and once-daily dosing. Drugs Today (Barc). 2003 May;39(5):359-71. Review. PubMed PMID: 12861349.